

chemical properties of Z-Arg-Leu-Arg-Gly-Gly-AMC

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Compound of Interest

Compound Name: Z-Arg-Leu-Arg-Gly-Gly-AMC

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Technical Guide: Z-Arg-Leu-Arg-Gly-Gly-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biochemical properties of **Z-Arg-Leu-Arg-Gly-Gly-AMC**, a fluorogenic peptide substrate. It includes detailed experimental protocols and visual representations of its mechanism of action and relevant biological pathways.

Core Chemical and Physical Properties

Z-Arg-Leu-Arg-Gly-Gly-AMC is a synthetic pentapeptide substrate used to assay the activity of various deubiquitinating enzymes (DUBs). The peptide sequence, Arginine-Leucine-Arginine-Glycine, is derived from the C-terminal sequence of ubiquitin. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the C-terminal glycine and the AMC moiety results in a quantifiable increase in fluorescence, providing a sensitive measure of enzyme activity.



| Property | Value | |
|-----------------------|--|--|
| IUPAC Name | benzyl N-[(2S)-5-(diaminomethylideneamino)-1- [[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1- [[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2- oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan- 2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1- oxopentan-2-yl]carbamate[1] | |
| Sequence | {Z}-Arg-Leu-Arg-Gly-Gly-{AMC}[2] | |
| CAS Number | 167698-69-3[2][3] | |
| Molecular Formula | C40H56N12O9[2][3] | |
| Molecular Weight | 848.95 g/mol [2] | |
| Appearance | Solid lyophilized powder[4] | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) and 10% acetic acid.[1][2][4] Sparingly soluble in some aqueous buffers. | |
| Storage and Stability | Store powder at -20°C, protected from light.[1] [4] Stock solutions in DMSO can be stored at -20°C or -80°C for up to 1-6 months.[5][6] Avoid repeated freeze-thaw cycles.[4][5] | |

Biochemical Properties and Applications

Z-Arg-Leu-Arg-Gly-Gly-AMC is a key reagent for studying the kinetics and inhibition of specific proteases, particularly those involved in the ubiquitin pathway and viral replication.

Target Enzymes

This substrate is primarily recognized and cleaved by:

• Ubiquitin C-terminal Hydrolases (UCHs): A family of deubiquitinating enzymes.[4][7][8]



- Isopeptidase T (USP5): A specific deubiquitinating enzyme.[7][8][9]
- Papain-Like Protease (PLpro): Found in coronaviruses such as SARS-CoV and MERS-CoV, this enzyme has deubiquitinating activity.[5][6][10][11]

Kinetic Parameters

Kinetic values are enzyme and condition-dependent. For Isopeptidase T, a representative kinetic parameter has been reported.

| Enzyme | Parameter | Value |
|----------------|-----------|--|
| Isopeptidase T | kcat/Km | 95 M ⁻¹ s ⁻¹ [7][12] |

Fluorometric Properties

The utility of **Z-Arg-Leu-Arg-Gly-Gly-AMC** lies in the fluorogenic nature of the AMC leaving group.

| Parameter | Wavelength (nm) | Notes |
|-------------------------|---------------------|---|
| Excitation Maximum (Ex) | ~340 - 360 nm[8][9] | Optimal wavelength may vary slightly depending on instrument and buffer conditions. |
| Emission Maximum (Em) | ~440 - 460 nm[8][9] | Corresponds to the fluorescence of the released, free AMC molecule. |

Experimental Protocols

The following provides a generalized protocol for a continuous kinetic assay using **Z-Arg-Leu-Arg-Gly-Gly-AMC**. Optimization is recommended for specific enzymes and experimental conditions.

Materials and Reagents



- Z-Arg-Leu-Arg-Gly-Gly-AMC
- DMSO (anhydrous)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1 mg/mL BSA, 2 mM DTT, 0.01% Triton X-100)
 [5]
- Purified enzyme of interest
- Microplate reader with fluorescence detection capabilities
- 384-well or 96-well black assay plates

Stock Solution Preparation

- Prepare a 1 mM stock solution of Z-Arg-Leu-Arg-Gly-Gly-AMC by dissolving it in DMSO.[5]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[5]

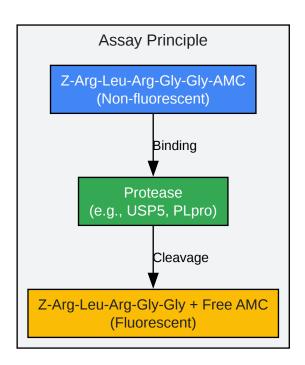
Assay Procedure

- Prepare Working Solutions: Dilute the enzyme and the substrate stock solution to desired concentrations in cold assay buffer immediately before use. A typical starting substrate concentration is between 20-100 μM.[4][8]
- Set up Reaction: In a microplate well, add the assay buffer and the enzyme solution. For inhibitor screening, add the inhibitor at this stage and pre-incubate with the enzyme.
- Initiate Reaction: Add the substrate working solution to the wells to initiate the enzymatic reaction. The final reaction volume may vary (e.g., 50 μL).[5]
- Measure Fluorescence: Immediately place the plate in a pre-warmed microplate reader.
 Monitor the increase in fluorescence intensity over time (e.g., readings every 1-3 minutes) at Ex/Em wavelengths of ~340/450 nm.[5]
- Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve. This rate is proportional to the enzyme's activity.



Visualized Workflows and Pathways Enzymatic Cleavage Mechanism

The fundamental principle of the assay is the enzymatic hydrolysis of the peptide-AMC bond, which liberates the highly fluorescent AMC molecule.



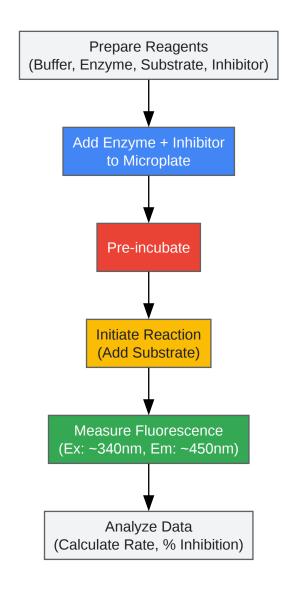
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Caption: Enzymatic cleavage of Z-RLRGG-AMC substrate.

General Experimental Workflow

This diagram outlines the typical steps for performing an enzyme inhibition assay using the fluorogenic substrate.





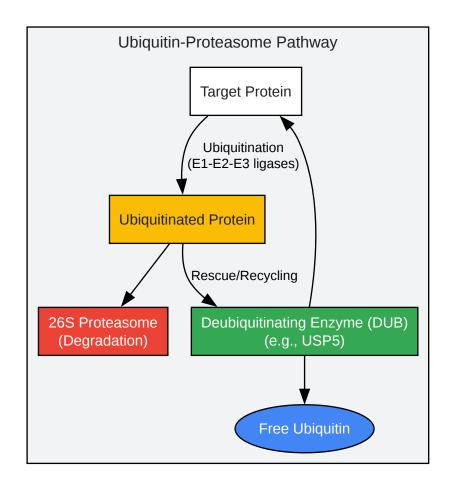
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Caption: Workflow for a protease inhibition assay.

Role of Deubiquitinating Enzymes (DUBs)

Z-Arg-Leu-Arg-Gly-Gly-AMC is used to study DUBs, which play a critical role in the Ubiquitin-Proteasome System (UPS). DUBs reverse the process of ubiquitination, rescuing proteins from degradation and recycling ubiquitin.





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Caption: Simplified role of DUBs in protein regulation.

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